6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS No.: 1166819-53-9
Cat. No.: VC3413685
Molecular Formula: C7H3BrF3N3
Molecular Weight: 266.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1166819-53-9 |
|---|---|
| Molecular Formula | C7H3BrF3N3 |
| Molecular Weight | 266.02 g/mol |
| IUPAC Name | 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C7H3BrF3N3/c8-4-1-2-5-12-13-6(7(9,10)11)14(5)3-4/h1-3H |
| Standard InChI Key | SYYNJBWDDYHXEY-UHFFFAOYSA-N |
| SMILES | C1=CC2=NN=C(N2C=C1Br)C(F)(F)F |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1Br)C(F)(F)F |
Introduction
6-Bromo-3-(trifluoromethyl)- triazolo[4,3-a]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It is specifically a triazolopyridine derivative, featuring a bromine atom and a trifluoromethyl group attached to its structure. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique chemical properties.
Synthesis and Preparation
The synthesis of 6-Bromo-3-(trifluoromethyl)- triazolo[4,3-a]pyridine involves complex organic chemistry techniques. While specific synthesis routes are not detailed in the available literature, compounds of this nature often require multi-step reactions involving halogenation and the formation of the triazole ring. The presence of a trifluoromethyl group suggests the use of fluorinating agents during synthesis.
Applications and Research Findings
This compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique structure makes it a valuable intermediate for creating complex heterocyclic compounds.
Safety and Handling
-
Hazards: Classified with hazard statements H302, H315, H319, and H335, indicating potential harm if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
-
Precautions: Requires appropriate engineering controls and personal protective equipment when handling .
Similar Compounds
Similar compounds include other triazolopyridine derivatives with different substituents. For example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume